molecular formula C28H27F3N6O2S B12389746 Nek2-IN-4

Nek2-IN-4

Katalognummer: B12389746
Molekulargewicht: 568.6 g/mol
InChI-Schlüssel: BQODGOMHYSMCGK-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nek2-IN-4 is a potent inhibitor of the Never In Mitosis A (NIMA)-related expressed kinase 2 (NEK2), a serine/threonine protein kinase. NEK2 is involved in the regulation of the cell cycle, particularly in centrosome separation during mitosis. This compound has shown potential in inhibiting cell proliferation, making it a promising candidate for cancer research, particularly in pancreatic cancer .

Analyse Chemischer Reaktionen

Nek2-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Wissenschaftliche Forschungsanwendungen

Nek2-IN-4 has several scientific research applications, including:

Wirkmechanismus

Nek2-IN-4 exerts its effects by inhibiting the activity of NEK2. NEK2 is a mitotic Ser/Thr kinase that localizes predominantly to centrosomes and kinetochores. It orchestrates centrosome disjunction and faithful chromosomal segregation. The activity of NEK2 is tightly regulated during the cell cycle with the help of other kinases and phosphatases and via proteasomal degradation . By inhibiting NEK2, this compound disrupts these processes, leading to the inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Nek2-IN-4 is unique in its potent inhibitory activity against NEK2. Similar compounds include other NEK family inhibitors such as:

This compound stands out due to its high potency and specificity for NEK2, making it a valuable tool for studying the role of NEK2 in cancer and other diseases.

Biologische Aktivität

Nek2-IN-4 is a small molecule inhibitor targeting the serine/threonine kinase NEK2 (Never in Mitosis Gene A-related kinase 2), which plays a crucial role in cell cycle regulation and has been implicated in various cancers. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of NEK2

NEK2 is a member of the NIMA-related kinase family, primarily involved in regulating mitotic processes such as centrosome duplication and spindle assembly. Overexpression of NEK2 has been linked to several malignancies, including breast cancer, non-small cell lung cancer (NSCLC), and diffuse large B-cell lymphoma (DLBCL) . Its activity is cell cycle-dependent, peaking during the S and G2 phases, and it has been shown to contribute to chromosomal instability (CIN) and drug resistance .

This compound selectively inhibits NEK2 by binding to its catalytic site, effectively blocking its kinase activity. This inhibition leads to:

  • Induction of G2/M Arrest : Cells treated with this compound exhibit a halt in progression through the G2/M transition, which is critical for preventing uncontrolled cell division .
  • Increased Apoptosis : The compound promotes apoptosis in NEK2-dependent cancer cells, enhancing the efficacy of conventional chemotherapy agents like doxorubicin and vincristine .
  • Regulation of Oncogenic Pathways : By inhibiting NEK2, this compound disrupts various oncogenic signaling pathways, including those involving AKT, which are vital for tumor survival and proliferation .

Case Studies

  • Diffuse Large B-cell Lymphoma (DLBCL) :
    • A study demonstrated that DLBCL cells exhibit high dependency on NEK2 for survival. Treatment with this compound resulted in significant tumor regression in mouse models and sensitized cells to chemotherapy .
    • In vitro experiments showed that NEK2 inhibition led to increased apoptosis rates compared to untreated controls, highlighting its potential as a therapeutic strategy in DLBCL.
  • Breast Cancer :
    • Research indicated that inhibition of NEK2 by this compound reduced cell proliferation and migration in breast cancer cell lines. The compound's effectiveness was correlated with decreased levels of pro-survival proteins activated by NEK2 .

Table 1: Summary of Biological Activity of this compound

Study Cancer Type Effect Observed Mechanism
DLBCLTumor regressionInduction of G2/M arrest; apoptosis
Breast CancerReduced proliferationInhibition of pro-survival pathways
NSCLCSensitization to chemotherapyDisruption of oncogenic signaling

Eigenschaften

Molekularformel

C28H27F3N6O2S

Molekulargewicht

568.6 g/mol

IUPAC-Name

5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

InChI

InChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38)/t17-/m0/s1

InChI-Schlüssel

BQODGOMHYSMCGK-KRWDZBQOSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N

Kanonische SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.